molecular formula C17H15ClN2O2 B11976690 N'-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide CAS No. 303083-51-4

N'-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide

Katalognummer: B11976690
CAS-Nummer: 303083-51-4
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: SKWXZWHYOBVKBP-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety and a chlorobenzohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-(allyloxy)benzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The allyloxy and chlorobenzylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene or allyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide
  • N’-(4-(Allyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-(4-(Allyloxy)benzylidene)decanohydrazide

Uniqueness

N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide is unique due to the presence of both allyloxy and chlorobenzylidene groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Eigenschaften

CAS-Nummer

303083-51-4

Molekularformel

C17H15ClN2O2

Molekulargewicht

314.8 g/mol

IUPAC-Name

4-chloro-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H15ClN2O2/c1-2-11-22-16-9-3-13(4-10-16)12-19-20-17(21)14-5-7-15(18)8-6-14/h2-10,12H,1,11H2,(H,20,21)/b19-12+

InChI-Schlüssel

SKWXZWHYOBVKBP-XDHOZWIPSA-N

Isomerische SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.